(R)-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone
Overview
Description
®-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone is a chiral compound widely used in organic synthesis. It is known for its role as a chiral auxiliary in asymmetric synthesis, which helps in the formation of enantiomerically pure compounds. The compound features a tert-butyl group and a Boc (tert-butoxycarbonyl) protecting group, which are crucial for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone typically involves the following steps:
Formation of the imidazolidinone ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base to facilitate the alkylation.
Boc protection:
Industrial Production Methods
Industrial production of ®-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
®-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the Boc protecting group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N-oxides.
Reduction: Formation of reduced derivatives such as amines.
Substitution: Formation of substituted imidazolidinones with various functional groups.
Scientific Research Applications
®-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone is used extensively in scientific research due to its versatility:
Chemistry: As a chiral auxiliary in asymmetric synthesis, it helps in the production of enantiomerically pure compounds.
Biology: Used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Plays a role in the development of drugs with specific chiral centers.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone involves its role as a chiral auxiliary. It facilitates the formation of chiral centers by providing a stereochemically defined environment during chemical reactions. The Boc protecting group ensures the stability of the molecule during these reactions, while the tert-butyl group influences the steric and electronic properties of the compound.
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone: The enantiomer of ®-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone.
1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone: Without the chiral center.
N-Boc-2-tert-butyl-3-methyl-4-imidazolidinone: A similar compound with different substituents.
Uniqueness
®-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone is unique due to its specific chiral configuration, which makes it highly effective as a chiral auxiliary in asymmetric synthesis. Its stability and reactivity are enhanced by the presence of the Boc protecting group and the tert-butyl group, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl (2R)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)10-14(7)9(16)8-15(10)11(17)18-13(4,5)6/h10H,8H2,1-7H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJLVATZPPJBNG-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1N(C(=O)CN1C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1N(C(=O)CN1C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350802 | |
Record name | tert-Butyl (2R)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119838-44-7 | |
Record name | tert-Butyl (2R)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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